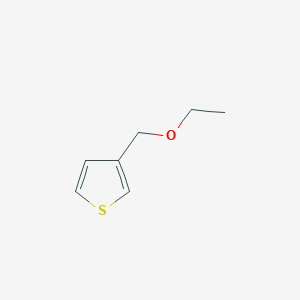

3-(Ethoxymethyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

128295-89-6 |

|---|---|

Molecular Formula |

C7H10OS |

Molecular Weight |

142.22 g/mol |

IUPAC Name |

3-(ethoxymethyl)thiophene |

InChI |

InChI=1S/C7H10OS/c1-2-8-5-7-3-4-9-6-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

PYZDZZWSZBQELO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CSC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxymethyl Thiophene and Its Precursors

Regioselective Functionalization Strategies

Achieving regiocontrol in the substitution of the thiophene (B33073) ring is a paramount challenge in the synthesis of specifically substituted derivatives like 3-(Ethoxymethyl)thiophene. The inherent electronic properties of the thiophene ring typically favor functionalization at the C2 and C5 positions. Therefore, methodologies that can override this natural reactivity to selectively target the C3 or C4 positions are of high synthetic value.

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The strategy employs a directing metalation group (DMG) that complexes with an organolithium base, guiding deprotonation to the adjacent ortho position. organic-chemistry.orgumich.edu For thiophene systems, this allows for the introduction of electrophiles at positions that are typically less reactive.

In the context of synthesizing 3-substituted thiophenes, a DMG placed at the 3-position can direct lithiation to either the C2 or C4 position. Conversely, a DMG at the 2-position can direct functionalization to the 3-position. While direct DoM to synthesize this compound is not prominently documented, the principle can be applied to its precursors. For instance, starting with 3-thiophenecarboxylic acid or its amide derivatives, which can serve as DMGs, it is possible to functionalize the ring before converting the DMG into the desired ethoxymethyl group. The ortho-lithiated species generated is stabilized by coordination and reacts with various electrophiles to yield exclusively ortho-substituted products. umich.edu Slocum and Gierer have extensively studied the directed metalation of 3-mono- and 2,5-disubstituted thiophenes, demonstrating the utility of this approach. acs.org The choice of base, such as n-butyllithium or the less reactive Knochel-Hauser base (TMPMgCl·LiCl), can be crucial for achieving high selectivity and tolerating other functional groups. nih.govresearchgate.net

Table 1: Examples of Directed Metalation on Thiophene Scaffolds

| Starting Material | Directing Group | Base/Reagent | Position of Metalation | Subsequent Reaction/Product | Reference |

|---|---|---|---|---|---|

| N,N-diethyl-3-thiophenecarboxamide | -CONEt₂ | s-BuLi/TMEDA | C2 | Quenched with electrophile | acs.org |

| 3-Methoxythiophene | -OMe | n-BuLi | C2 | Carboxylation with CO₂ | acs.org |

| 2-(N,N-diethylcarboxamido)thiophene | -CONEt₂ | s-BuLi/TMEDA | C3 | Functionalization at C3 | umich.edu |

| Ethyl 4-(bis(trimethylsilyl)methyl)thiophene-2-carboxylate | -COOEt | TMPMgCl·LiCl | C5 | Metalation at C5 | uni-muenchen.de |

The Halogen-Dance Reaction (HDR) is a fascinating and synthetically useful isomerization process where a halogen atom migrates along an aromatic or heteroaromatic ring under the influence of a strong base. clockss.orgresearchgate.net This reaction, also known as base-catalyzed halogen dance (BCHD), enables the functionalization of positions that are not accessible through direct metalation or halogen-metal exchange. clockss.orgresearchgate.net

For thiophene derivatives, the HDR can be a key step in preparing specific regioisomers. For example, a bromo- or iodothiophene can be treated with a base like lithium diisopropylamide (LDA) to induce migration of the halogen to a thermodynamically more stable position. The resulting organometallic intermediate can then be trapped with an electrophile. whiterose.ac.uk This strategy allows for the synthesis of complex, poly-substituted thiophenes. osi.lv While the HDR is often seen as a potential side reaction during metalation, its controlled application provides a powerful tool for isomerically pure thiophene synthesis. clockss.org The mechanism involves a series of deprotonation and reprotonation steps, with the halogen migrating between positions on the ring. whiterose.ac.uk This methodology could be strategically employed to synthesize a 3-halothiophene precursor from a more readily available isomer, which could then be converted to this compound via cross-coupling or nucleophilic substitution.

Transition metal-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for functionalizing thiophene rings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For instance, 3-bromothiophene (B43185) can be coupled with an alkyl Grignard reagent to form 3-alkylthiophenes. google.com However, the formation of the Grignard reagent from 3-bromothiophene can be challenging compared to its 2-bromo isomer, sometimes requiring activated magnesium (Rieke magnesium) or alternative methods like lithium-halogen exchange followed by transmetalation. researchgate.netd-nb.info

Stille Coupling: This method couples an organotin compound with an organic halide, catalyzed by palladium. It offers good functional group tolerance and is effective for creating complex thiophene-containing architectures.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide, is one of the most popular cross-coupling methods due to the stability and low toxicity of the boron reagents. This has been used for the C5-arylation of 2-bromo-3-substituted thiophenes, demonstrating high regioselectivity. beilstein-journals.org

Direct C-H Arylation/Olefination: More recently, direct C-H activation/functionalization has emerged as a more atom-economical approach, avoiding the need to pre-functionalize the thiophene with a halogen or organometal. Palladium catalysts are often used to couple thiophenes directly with aryl or vinyl halides. beilstein-journals.orgresearchgate.net For 3-substituted thiophenes, the regioselectivity of C-H activation (C2 vs. C5) can often be controlled by the choice of ligands, directing groups, or reaction conditions. beilstein-journals.orgacs.org

Table 2: Cross-Coupling Reactions for Functionalizing Thiophenes

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Kumada | 3-Bromothiophene | Hexylmagnesium bromide | NiCl₂(dppp) | 3-Hexylthiophene | google.com |

| Direct Arylation | 2-Bromo-3-methylthiophene | Aryl bromides | Pd(OAc)₂ / KOAc | C5-Aryl-2-bromo-3-methylthiophene | beilstein-journals.org |

| Nickel-Catalyzed C-H/C-Br Coupling | 3-Hexylthiophene | 2-Bromo-3-hexylthiophene | Ni(cod)₂ / TMPMgCl·LiCl | Head-to-Tail Bithiophene | nih.govacs.org |

| C-H Olefination | Thiophene | Alkenes | Pd(II) / S,O-ligand | 2-Vinylthiophene | researchgate.net |

| Metal-Free Oxidative Coupling | 3-Substituted Thiophenes | N/A (dimerization) | Hypervalent Iodine Reagents | Head-to-Tail Bithiophenes | jst.go.jp |

Novel Catalytic Routes for Thiophene Derivatization

Beyond classical cross-coupling, ongoing research focuses on developing novel catalytic systems that offer new reaction pathways, improved efficiency, and access to unique molecular structures.

Transition metals, particularly palladium, nickel, copper, and rhodium, are central to modern thiophene chemistry. beilstein-journals.orgfrontiersin.org Their catalytic cycles, often involving oxidative addition, transmetalation, and reductive elimination, are the basis for most cross-coupling reactions. nih.gov

Recent advances include:

Palladium-catalyzed C-H olefination , which allows for the direct introduction of vinyl groups onto the thiophene ring under oxidative conditions, sometimes using atmospheric oxygen as the terminal oxidant. researchgate.net

Nickel-catalyzed dehydrobrominative polycondensation of 2-bromo-3-hexylthiophene, which proceeds via C-H bond activation to produce high-molecular-weight, regioregular poly(3-hexylthiophene). oup.com

Rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides a regioselective route to highly substituted thiophenes. organic-chemistry.org

Lewis acid-mediated domino reactions of 3-bromomethylthiophenes with arenes, catalyzed by ZnBr₂, can lead to complex fused heterocyclic systems. tandfonline.com

The synthesis of this compound itself can be achieved through simpler, yet effective, transition metal-free routes. A common precursor, 3-thiophenemethanol (B153581), can be etherified. One efficient method involves reacting 3-thiophenemethanol with an appropriate ethylating agent under phase-transfer catalysis (PTC) conditions, using reagents like tetrabutyl ammonium (B1175870) bromide (TBAB), which avoids harsh anhydrous conditions. jocpr.com

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. In thiophene chemistry, it offers novel pathways for asymmetric synthesis and functionalization.

Key developments include:

Asymmetric Dearomatization: Chiral phosphoric acids or other Brønsted acids can catalyze the enantioselective dearomatization of thiophenes. For example, indole (B1671886) imine methides can undergo a remote 1,10-conjugate addition with thiophene derivatives to construct complex chiral scaffolds. escholarship.org

[3+3] Cycloadditions: Chiral organocatalysts can mediate cycloaddition reactions involving thiophene moieties to build complex, fused heterocyclic systems with high stereocontrol. rsc.org

Michael-Henry Reactions: Organocatalysts can facilitate tandem reactions, such as the intermolecular Michael-Henry reaction with 2-(2-nitrovinyl)thiophene, to produce carbohydrate derivatives with good yield and selectivity. nih.gov

Helicene Synthesis: N-heterocyclic carbene (NHC) organocatalysis has been used in step-economical annulation reactions to synthesize thiophene-based helicenoids with excellent enantioselectivity. researchgate.net

While these advanced organocatalytic methods are typically used to build complex, high-value molecules rather than a simple derivative like this compound, they demonstrate the potential for transforming thiophene precursors into chiral, functionalized products.

Sustainable and Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. researchgate.net In the context of synthesizing thiophene derivatives, this involves employing safer solvents, reducing waste, and improving energy efficiency.

The replacement of volatile and often toxic organic solvents with environmentally benign alternatives like water or eliminating solvents altogether represents a key strategy in green chemistry. astrj.com

Aqueous Media Synthesis: Water is an attractive solvent due to its non-toxicity, non-flammability, and low cost. iau.ir Its unique physical and chemical properties can also enhance reactivity and selectivity compared to organic solvents. iau.ir Several multicomponent reactions (MCRs) for synthesizing polysubstituted thiophenes have been successfully performed in aqueous media. bohrium.comwiley.com For instance, a one-pot, three-component reaction between activated acetylenic compounds, ethyl 2-chloroacetoacetate, and tetramethyl thiourea (B124793) in water at 50°C produces thiophene derivatives in good yields. iau.ir Another approach involves a four-component reaction of aldehydes, 1,3-dicarbonyls, activated methylene (B1212753) halides, and elemental sulfur in water. wiley.com The Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds, can also be carried out effectively in aqueous solvent systems, such as a 1,4-dioxane (B91453) and water mixture, to produce thiophene-based compounds with good to excellent yields. nih.gov

Solvent-Free Synthesis: Solvent-free, or solid-phase, synthesis offers significant environmental benefits by eliminating solvent waste, reducing purification steps, and often leading to cleaner reactions with higher yields. researchgate.net Microwave irradiation is a common technique used to promote solvent-free reactions. tandfonline.comtandfonline.com For example, the synthesis of 2-amino-3-aryl-5-substituted thiophenes has been achieved under solvent-free conditions using an alumina-supported potassium fluoride (B91410) (KF-Al2O3) catalyst and microwave irradiation. tandfonline.comtandfonline.com This method is noted for its high yields and clean reaction profiles. tandfonline.com Another example is the microwave-assisted dehydration and aromatization of tetrahydrothiophene (B86538) intermediates on acidic alumina (B75360) to cleanly form 3-nitro-2-substituted thiophenes. nih.gov Nanocatalysts, such as ZnO nanorods, have also been employed as efficient catalysts for producing thiophene derivatives under solvent-free conditions at room temperature, resulting in excellent yields. bohrium.com

Table 1: Examples of Green Synthesis Methods for Thiophene Derivatives

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Aqueous Three-Component Reaction | Activated acetylenes, ethyl 2-chloroacetoacetate, tetramethyl thiourea, water | Uses water as a green solvent, good yields. | iau.ir |

| Aqueous Suzuki Coupling | Arylboronic acids, bromothiophenes, Pd catalyst, aqueous 1,4-dioxane | High yields, nontoxic by-products, mild conditions. | nih.gov |

| Solvent-Free Microwave Synthesis | KF-Al2O3 catalyst, microwave irradiation | High yields, clean reaction, no solvent required. | tandfonline.comtandfonline.com |

| Solvent-Free Nanocatalysis | ZnO nanorods, room temperature | Excellent yields, mild conditions, catalyst is separable. | bohrium.com |

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, defined as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. chembam.com Reactions with high atom economy are inherently greener as they generate less waste. numberanalytics.com Addition and rearrangement reactions are typically the most atom-economical, ideally achieving 100% atom economy, while substitution and elimination reactions are less efficient. scribd.com

In thiophene synthesis, developing routes with high atom economy is a primary goal. nih.gov Metal-catalyzed heterocyclization of functionalized alkynes is an approach that can offer high atom economy, particularly in cycloisomerization reactions where all atoms of the starting material are incorporated into the product. mdpi.com Multicomponent reactions (MCRs) are also praised for their high atom economy, as they combine three or more reactants in a single step to form a complex product, minimizing the formation of by-products. tandfonline.com

Table 2: Comparison of Reaction Types by Economic Principles

| Reaction Type | General Atom Economy | Example Strategy in Thiophene Synthesis | Reference |

|---|---|---|---|

| Addition/Rearrangement | Excellent (approaching 100%) | Cycloisomerization of S-containing alkynes | scribd.commdpi.com |

| Multicomponent Reaction (MCR) | Good to Excellent | Gewald reaction, one-pot synthesis of polysubstituted thiophenes | tandfonline.com |

| Substitution | Poor to Moderate | Classical functionalization of the thiophene ring | scribd.com |

| Direct C-H Arylation | Improves Step-Economy | Pd-catalyzed coupling of thiophenes with aryl halides | nih.govrsc.org |

Flow Chemistry Applications in Thiophene Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is a transformative technology for chemical synthesis. polimi.it It offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), improved safety, and straightforward scalability. polimi.itunimore.it These features make it an ideal platform for optimizing and scaling up the synthesis of thiophene derivatives.

The direct arylation of thiophene derivatives has been successfully adapted to a continuous flow process. unimore.it By using a packed-bed reactor containing a solid base, the arylation of various thiophenes was achieved with high yields (up to 90%) and short residence times (30–60 minutes). unimore.it This flow methodology proved reliable for gram-scale synthesis, demonstrating its potential for larger-scale applications. unimore.it

Flow chemistry is also highly beneficial for polymerization reactions. The synthesis of poly(3-hexylthiophene) (P3HT), a key material in organic electronics, has been demonstrated in a bench-top continuous-flow reactor. beilstein-journals.orgbeilstein-journals.org This approach allows for precise control over the polymer's molecular weight by simply adjusting the flow rates and concentrations of the monomer and catalyst solutions. beilstein-journals.org The ability to telescope, or combine, multiple reaction steps in a continuous sequence further enhances efficiency. For example, the synthesis of P3HT starting from 2,5-dibromo-3-hexylthiophene (B54134) was achieved in a telescoped flow process. beilstein-journals.org The application of flow chemistry not only facilitates the scale-up of material production but also improves reproducibility and can reduce production costs. beilstein-journals.org

Table 3: Flow Chemistry Applications in Thiophene Synthesis

| Application | Key Features of Flow Process | Outcomes | Reference |

|---|---|---|---|

| Direct Arylation of Thiophenes | Packed-bed reactor with solid base (K2CO3), automated system. | Yields up to 90%, residence time 30-60 min, scalable to gram-scale. | unimore.it |

| Synthesis of Poly(3-hexylthiophene) (P3HT) | Benchtop flow reactor, precise control of monomer/catalyst ratio via flow rates. | Good molecular-weight control, straightforward scale-up, telescoped synthesis demonstrated. | beilstein-journals.orgbeilstein-journals.org |

| Derivatization of Alkylthiophenes | Selective lithiation-borylation and Knoevenagel condensation in flow. | Facile and rapid access to monomers and dyes for organic electronics. | publish.csiro.au |

Mechanistic Investigations and Reactivity Studies of 3 Ethoxymethyl Thiophene

Electrophilic Aromatic Substitution Pathways

Thiophene (B33073) and its derivatives are known to be more susceptible to electrophilic attack than benzene (B151609), a consequence of the heteroatom's ability to stabilize the cationic intermediate. wikipedia.org The position of this attack is dictated by the electronic properties of the substituent on the thiophene ring.

The ethoxymethyl group at the 3-position of the thiophene ring is an ortho, para-directing activator for electrophilic aromatic substitution. This directing effect is a result of the interplay between inductive and resonance effects. The oxygen atom in the ethoxymethyl group possesses lone pairs of electrons that can be donated to the thiophene ring through resonance, thereby increasing the electron density at the 2- and 5-positions and stabilizing the arenium ion intermediate formed during electrophilic attack. wikipedia.orgresearchgate.net

While the ethoxymethyl group is activating, the insertion of a methylene (B1212753) spacer between the oxygen and the thiophene ring moderates this effect compared to a methoxy (B1213986) group directly attached to the ring. Studies on similar systems have shown that while an oxygen atom directly attached to an aromatic ring can significantly raise the Highest Occupied Molecular Orbital (HOMO) energy level due to a strong p-π conjugative effect, the presence of a methylene group can lead to a weaker electron-donating effect. rsc.org In some cases, depending on the electronic demand of the reaction, an alkoxymethyl group can even exhibit a weak electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. rsc.org

Consequently, electrophilic substitution on 3-(Ethoxymethyl)thiophene is expected to occur preferentially at the 2- and 5-positions. The relative ratio of these isomers is influenced by steric hindrance and the nature of the electrophile. Generally, the 2-position is electronically favored due to the proximity of the activating group. However, bulky electrophiles may favor attack at the less sterically hindered 5-position. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Effect of Ethoxymethyl Group | Predicted Reactivity |

| 2 | Activating (Resonance) | Highly Favored |

| 4 | Deactivating (Inductive) | Disfavored |

| 5 | Activating (Resonance) | Favored |

This table is based on general principles of electrophilic aromatic substitution on substituted thiophenes.

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comlibretexts.org In the first, rate-determining step, the π-electron system of the thiophene ring attacks the electrophile, disrupting the aromaticity. masterorganicchemistry.com The subsequent rapid step involves the loss of a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For this compound, attack at the 2-position leads to a more stable arenium ion intermediate compared to attack at the 4-position, as the positive charge can be delocalized onto the sulfur atom and is favorably influenced by the electron-donating ethoxymethyl group. Attack at the 5-position also results in a stabilized intermediate.

Kinetic isotope effect studies can serve as a mechanistic probe. A significant kinetic isotope effect, where a C-H bond is broken more slowly than a C-D bond, would suggest that the deprotonation step is rate-limiting. However, in many electrophilic aromatic substitutions, the initial attack of the electrophile is the slow step, resulting in a minimal kinetic isotope effect. nih.gov

Nucleophilic Substitution Reactions at the Alkoxymethyl Moiety

The ethoxymethyl group itself can be a site of chemical modification through nucleophilic substitution reactions. These reactions typically involve the cleavage of the C-O bond.

The ether linkage in the ethoxymethyl group can be cleaved under various conditions, often involving strong acids or Lewis acids, to generate a 3-(hydroxymethyl)thiophene derivative or a 3-(halomethyl)thiophene, which can then be used in further synthetic transformations. For instance, treatment with a strong acid like HBr or HI can lead to the formation of 3-(bromomethyl)thiophene (B1268036) or 3-(iodomethyl)thiophene, respectively. These reactive intermediates are valuable precursors for the introduction of other functional groups.

Transetherification offers a method to modify the alkoxy part of the ethoxymethyl group. This reaction typically involves heating the ether with an excess of a different alcohol in the presence of an acid catalyst. chemspider.com For example, reacting this compound with a higher boiling alcohol, such as hexanol, in the presence of an acid catalyst like potassium bisulfate, could lead to the formation of 3-(hexyloxymethyl)thiophene. chemspider.com The equilibrium of this reaction can be driven towards the product by removing the lower-boiling ethanol.

Oxidation and Reduction Chemistry

The thiophene ring and the ethoxymethyl substituent exhibit different reactivities towards oxidation and reduction.

The sulfur atom in the thiophene ring is relatively resistant to oxidation compared to non-aromatic sulfides due to the delocalization of its lone pair electrons into the aromatic π-system. wikipedia.org However, under strong oxidizing conditions, such as with peracids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII), the sulfur atom can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. dicp.ac.cnnih.govresearchgate.net These oxidized thiophenes are often highly reactive and can participate in cycloaddition reactions. researchgate.netsemanticscholar.org The oxidation of the thiophene ring can also lead to reactive intermediates like thiophene-S-oxides, which may be trapped by nucleophiles. nih.govscispace.com

The ethoxymethyl side chain is generally stable to mild oxidizing agents. However, under more vigorous conditions, oxidation of the methylene group could potentially occur.

Reduction of the thiophene ring is also possible, though it typically requires forcing conditions, such as high-pressure hydrogenation with catalysts like Raney nickel. This process, known as hydrodesulfurization, leads to the cleavage of the C-S bonds and the formation of a saturated aliphatic chain. researchgate.net Milder reduction methods can selectively reduce the thiophene ring to dihydrothiophene or tetrahydrothiophene (B86538) derivatives. researchgate.net The ethoxymethyl group is generally stable under these reductive conditions.

Selective Oxidation of the Thiophene Ring

The oxidation of thiophenes can occur at the sulfur atom, disrupting the aromaticity and leading to highly reactive intermediates. wikipedia.orgresearchgate.net The primary products are thiophene 1-oxides and thiophene 1,1-dioxides. researchgate.netsemanticscholar.org The 3-(ethoxymethyl) substituent, being an electron-donating group, is expected to influence the electron density of the thiophene ring and thereby its susceptibility to oxidation.

The reaction with peracids, such as meta-chloroperbenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a catalyst, are common methods to achieve this transformation. wikipedia.orgresearchgate.netdicp.ac.cn The initial step is the formation of a thiophene S-oxide. wikipedia.org These S-oxides are often unstable and can act as potent dienes in cycloaddition reactions or undergo further oxidation. wikipedia.orgscispace.comnih.gov The complete oxidation leads to the more stable thiophene S,S-dioxide. researchgate.net For thiophenes with electron-withdrawing groups, oxidation is more difficult, whereas electron-donating groups can facilitate the reaction. researchgate.net In addition to S-oxidation, oxidation of the C2-C3 double bond can occur, forming a thiophene-2,3-epoxide which may rearrange to a thiophene-2-one. wikipedia.orgnih.gov Cytochrome P450 enzymes can also catalyze the oxidation of the thiophene ring, leading to hydroxylated metabolites. nih.gov

Table 1: General Conditions for Oxidation of Thiophene Derivatives

| Oxidizing Agent | Catalyst/Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | CH₂Cl₂ | Thiophene S-oxide, Thiophene S,S-dioxide | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Methyltrioxorhenium (MTO) | Sulfones | dicp.ac.cn |

| Trifluoroperacetic acid | Anhydrous conditions | Thiophene S-oxide, Thiophene S,S-dioxide | wikipedia.org |

| Hydrogen Peroxide (H₂O₂) | Trifluoroacetic acid | Thiophene S-oxide | semanticscholar.org |

Reduction of Peripheral Functional Groups

In substituted thiophenes, chemical reduction can target either the aromatic ring or the attached functional groups. The peripheral ethoxymethyl group on this compound consists of an ether linkage, which is generally stable and resistant to cleavage by common reducing agents such as catalytic hydrogenation or metal hydrides that are typically used for reducing groups like nitro or carbonyl functions. researchgate.net Therefore, investigations into the reduction of this compound would primarily focus on the saturation of the thiophene ring itself.

The complete reduction of the thiophene ring to tetrahydrothiophene can be accomplished through methods like catalytic hydrogenation, often requiring transition metal catalysts. researchgate.netresearchgate.net Another approach is ionic hydrogenation, which has been successfully used to reduce substituted thiophenes to the corresponding thiophanes. researchgate.net The Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, is also capable of reducing the thiophene ring and can, in some cases, lead to reductive ring-opening. researchgate.net

Table 2: Representative Reduction Reactions of the Thiophene Ring

| Reagents and Conditions | Product Type | Comments | Reference |

|---|---|---|---|

| H₂ / Transition Metal Catalyst | Tetrahydrothiophene | Complete saturation of the ring. | researchgate.netresearchgate.net |

| Na / Liquid NH₃, EtOH | Dihydrothiophene / Ring-Opened Products | Birch reduction conditions; outcome can vary. | researchgate.net |

| HSiEt₃ / HCl/AlCl₃ | Thiophane (Tetrahydrothiophene) | Ionic hydrogenation system. | researchgate.net |

Cycloaddition Reactions and Pericyclic Processes Involving the Thiophene Ring

The thiophene ring possesses significant aromatic character, which makes it a relatively poor diene in thermally-allowed [4+2] cycloaddition (Diels-Alder) reactions. nih.govresearchtrends.net Consequently, forcing conditions such as high temperatures, high pressures, or the use of highly reactive dienophiles are often necessary to drive the reaction forward. nih.govresearchtrends.netresearchgate.net

Several strategies have been developed to enhance the dienic character of the thiophene ring. One approach involves the use of Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), which can catalyze the Diels-Alder reaction of thiophene with dienophiles like N-phenylmaleimide at room temperature, yielding predominantly the exo adduct. nih.gov

A more versatile and widely employed strategy is the in situ oxidation of the thiophene to its corresponding S-oxide. semanticscholar.orgresearchtrends.net By engaging the sulfur lone pairs in a bond with oxygen, the aromatic stabilization of the ring is diminished, rendering the thiophene S-oxide a highly reactive diene. scispace.comsemanticscholar.org This oxidative cycloaddition allows the reaction to proceed under mild conditions. researchtrends.net The resulting 7-thiabicyclo[2.2.1]heptene S-oxide adducts are valuable synthetic intermediates that can undergo various transformations, such as the extrusion of the sulfoxy bridge to form substituted arenes. semanticscholar.orgresearchtrends.net This two-step sequence effectively transforms a substituted thiophene into a functionalized benzene derivative under mild conditions. semanticscholar.org

Table 3: Conditions for [4+2] Cycloaddition Reactions of Thiophenes

| Diene System | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiophene | N-Phenylmaleimide | AlCl₃, Room Temperature | exo Diels-Alder Adduct | nih.gov |

| Thiophene | Maleic Anhydride | High Pressure (0.8 GPa), 100°C | Diels-Alder Adduct | nih.gov |

| Thiophene (in situ oxidation) | N-Phenylmaleimide | m-CPBA | 7-Thiabicyclo[2.2.1]heptene S-oxide Adduct | researchtrends.net |

| Thiophene (in situ oxidation) | Benzoquinone | m-CPBA | Sulfoxide-bridged adducts | scispace.com |

Derivatization and Functionalization Strategies of 3 Ethoxymethyl Thiophene

Synthesis of Advanced Thiophene (B33073) Scaffolds

The inherent reactivity of the thiophene ring in 3-(ethoxymethyl)thiophene allows for its use as a monomer in the creation of larger, conjugated systems such as polythiophenes and oligothiophenes. Furthermore, the strategic functionalization of the thiophene core can lead to the formation of fused heterocyclic systems, expanding the structural diversity and potential applications of these compounds.

Construction of Polythiophenes and Oligothiophenes

The polymerization of this compound and its derivatives is a key strategy for producing conductive polymers with tunable properties. Both chemical and electrochemical methods are employed to construct polythiophenes and oligothiophenes.

Electrochemical polymerization is a common technique where the monomer is oxidized at an electrode surface to form radical cations that subsequently couple to form polymer chains. google.comresearchgate.net The properties of the resulting polymer film, such as conductivity and morphology, are highly dependent on the reaction conditions, including the choice of electrode material, solvent, electrolyte, and applied potential. researchgate.net For instance, the electropolymerization of thiophene derivatives can be performed in various solvents like acetonitrile. researchgate.netepstem.net

Chemical polymerization methods often involve the use of metal catalysts. For example, Grignard metathesis (GRIM) polymerization is a powerful technique for the synthesis of well-defined, regioregular polythiophenes. This method typically involves the formation of a Grignard reagent from a dihalo-thiophene monomer, followed by nickel-catalyzed cross-coupling. The use of asymmetric monomers, such as 2-bromo-5-iodo-3-{2-[2-(2-methoxyethoxy)ethoxy] ethoxymethyl} thiophene, can lead to highly regioregular polymers. aip.org The choice of catalyst, such as Ni(dppp)Cl2, and the reaction temperature can influence the molecular weight and dispersity of the resulting polymer. ntu.edu.tw

Acid-catalyzed oligomerization is another approach where protonation of the thiophene monomer initiates the formation of oligomeric species. researchgate.net The length and structure of these oligomers can be characterized by techniques like UV-vis absorption spectroscopy. researchgate.net

Below is a table summarizing different polymerization methods for thiophene derivatives:

| Polymerization Method | Monomer Type | Catalyst/Initiator | Key Features |

| Electrochemical Polymerization | Thiophene derivatives | Electrical Potential | Control over film thickness and morphology. researchgate.net |

| Grignard Metathesis (GRIM) | Dihalo-thiophene derivatives | Ni(dppp)Cl2 | Produces regioregular polymers with controlled molecular weight. ntu.edu.tw |

| Acid-Catalyzed Oligomerization | Thiophene derivatives | Protic Acids (e.g., Zeolites) | Forms cationic oligomers of varying lengths. researchgate.net |

Formation of Heterocyclic Fused Systems

The fusion of a second heterocyclic ring onto the thiophene core of this compound derivatives leads to the formation of thienothiophenes and other fused systems. These structures are of significant interest due to their extended π-conjugation and rigid, planar geometries, which are desirable for applications in organic electronics. nih.govresearchgate.netmdpi.com

One common strategy involves the intramolecular cyclization of appropriately substituted thiophene precursors. For example, thieno[3,2-b]thiophene (B52689) derivatives can be synthesized from 3-alkylthio-substituted thiophenes. mdpi.com The synthesis often begins with the lithiation of a thiophene ring followed by reaction with elemental sulfur and an alkylating agent. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are instrumental in building complex fused systems. nih.gov For instance, 2,5-dibromothieno[3,2-b]thiophene (B1273552) can be coupled with various arylboronic acids in a Suzuki reaction to append phenyl units. nih.gov Similarly, Stille coupling can be employed to link thiophene units together. nih.gov

Another approach involves the reaction of dicarbonyl-substituted 3-nitrothiophenes with thiolates, leading to the formation of thieno[3,2-b]thiophenes through a nucleophilic aromatic substitution and subsequent cyclization. mdpi.com The reaction of 3-nitrothiophene-2,5-dicarboxylates with reagents like methyl thioglycolate in the presence of a base like potassium carbonate can lead to the formation of the fused ring system. researchgate.netmdpi.com

Dearomative cycloaddition reactions also provide a route to fused systems. For example, a [3+2] cycloaddition of nitrobenzothiophenes with azomethine ylides can produce functionalized fused tricyclic benzo nih.govresearchgate.netthieno[2,3-c]pyrroles. rsc.org

Transformations Involving the Ethoxymethyl Side Chain

The ethoxymethyl group at the 3-position of the thiophene ring is not merely a passive substituent. It offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a wide array of thiophene derivatives.

Conversion to Aldehydes, Carboxylic Acids, and Alcohols

The ethoxymethyl side chain can be readily converted into other important functional groups such as aldehydes, carboxylic acids, and alcohols. The oxidation of the ethoxymethyl group can yield the corresponding 3-thiophenecarboxaldehyde (B150965). nih.govsigmaaldrich.com This transformation is a key step in the synthesis of many complex thiophene-containing molecules, as the aldehyde functionality can participate in a wide range of subsequent reactions.

Further oxidation of the aldehyde or direct oxidation of the ethoxymethyl group under stronger conditions can lead to the formation of 3-thiophenecarboxylic acid. This carboxylic acid derivative is a valuable intermediate for the synthesis of amides, esters, and other acid-derived functional groups.

Conversely, the ethoxymethyl group can be cleaved to reveal the corresponding 3-thiophenemethanol (B153581). This transformation is typically achieved through hydrolysis under acidic or basic conditions. The resulting alcohol can then be used in esterification or etherification reactions, or as a nucleophile in various coupling reactions.

The following table outlines the transformations of the ethoxymethyl side chain:

| Starting Material | Transformation | Product | Reagents/Conditions |

| This compound | Oxidation | 3-Thiophenecarboxaldehyde | Mild oxidizing agents |

| This compound or 3-Thiophenecarboxaldehyde | Oxidation | 3-Thiophenecarboxylic acid | Strong oxidizing agents |

| This compound | Hydrolysis | 3-Thiophenemethanol | Acid or base catalysis |

Introduction of Nitrogen, Sulfur, and Phosphorus Functionalities

The ethoxymethyl side chain can also serve as a precursor for the introduction of heteroatoms like nitrogen, sulfur, and phosphorus. For instance, amination reactions can be performed to introduce nitrogen-containing functional groups. One example is the synthesis of 3-[5-(ethoxymethyl)thiophen-3-yl]prop-2-yn-1-amine. nih.gov This highlights how the core structure can be elaborated to include amine functionalities.

The introduction of sulfur can be achieved through various synthetic routes. For example, the reaction of a lithiated thiophene with dimethyl disulfide can introduce a methylthio group. google.com While this reaction is shown for the synthesis of 3-(methylthio)thiophene, similar principles could be applied to derivatives of this compound.

Phosphorus functionalities can be introduced via reactions such as the Michaelis-Arbuzov reaction, which can be used to form phosphonates. organic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The ethoxymethyl group could potentially be converted to a halomethyl group to facilitate this reaction, leading to the formation of a thienylmethylphosphonate.

Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The derivatives of this compound, particularly the corresponding aldehyde, are excellent substrates for such reactions.

The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org By using 3-thiophenecarboxaldehyde, derived from this compound, as the aldehyde component, complex thiophene-containing molecules can be rapidly assembled. wikipedia.org The reaction is typically carried out in aprotic solvents and proceeds through a concerted mechanism. wikipedia.org

The Ugi reaction is another important MCR that involves four components: an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govslideshare.netnumberanalytics.com The product of the Ugi reaction is a bis-amide. The use of 3-thiophenecarboxaldehyde in the Ugi reaction provides a straightforward route to highly functionalized thiophene derivatives. nih.govbeilstein-journals.org The reaction is known for its high atom economy and often proceeds at room temperature without the need for a catalyst. slideshare.net The mechanism involves the initial formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid. numberanalytics.com

These MCRs are highly valuable in combinatorial chemistry and drug discovery for the rapid generation of libraries of diverse compounds.

The table below summarizes the key features of the Passerini and Ugi reactions involving 3-thiophenecarboxaldehyde:

| Reaction | Components | Product | Key Features |

| Passerini Reaction | 3-Thiophenecarboxaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Three-component reaction, forms α-acyloxy amides. wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | 3-Thiophenecarboxaldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Four-component reaction, high atom economy, rapid. nih.govslideshare.netnumberanalytics.com |

Advanced Spectroscopic Research Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 3-(Ethoxymethyl)thiophene in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

A standard analysis begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. For this compound, the ¹H NMR spectrum distinctly resolves the three aromatic protons of the thiophene (B33073) ring and the protons of the ethoxymethyl substituent. The ¹³C NMR spectrum complements this by showing signals for all seven unique carbon atoms.

| Position/Group | Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| Thiophene Ring | H-5 | ~7.32 | dd | J5,4 ≈ 5.0, J5,2 ≈ 3.0 | Aromatic Proton |

| H-2 | ~7.15 | dd | J2,5 ≈ 3.0, J2,4 ≈ 1.2 | Aromatic Proton | |

| H-4 | ~7.01 | dd | J4,5 ≈ 5.0, J4,2 ≈ 1.2 | Aromatic Proton | |

| Ethoxymethyl Group | -CH₂- (Thienyl) | ~4.60 | s | - | Methylene (B1212753) Protons (α) |

| -O-CH₂- | ~3.58 | q | J ≈ 7.0 | Methylene Protons (β) | |

| -CH₃ | ~1.25 | t | J ≈ 7.0 | Methyl Protons (γ) | |

| Carbon Skeleton | C-3 | ~140.5 | - | - | Quaternary Thiophene Carbon |

| C-5 | ~128.4 | - | - | Thiophene Carbon | |

| C-2 | ~126.0 | - | - | Thiophene Carbon | |

| C-4 | ~123.1 | - | - | Thiophene Carbon | |

| -CH₂- (Thienyl) | ~68.2 | - | - | Methylene Carbon (α) | |

| -O-CH₂- | ~66.5 | - | - | Methylene Carbon (β) | |

| -CH₃ | ~15.3 | - | - | Methyl Carbon (γ) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for confirming the precise atomic connectivity.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show a clear cross-peak between the ethyl group's methylene protons (δ ≈ 3.58 ppm) and methyl protons (δ ≈ 1.25 ppm), confirming the ethyl fragment. It would also reveal correlations among the three thiophene ring protons (H-2, H-4, H-5), confirming their adjacency on the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ ≈ 4.60 ppm would show a cross-peak to the carbon signal at δ ≈ 68.2 ppm, assigning it as the α-methylene group.

| Proton (¹H) Signal (δ, ppm) | Correlates to Carbon (¹³C) Signal (δ, ppm) | Inferred Connectivity |

|---|---|---|

| α-CH₂ (4.60) | C-3 (~140.5), C-4 (~123.1), C-2 (~126.0) | Confirms the -CH₂- group is attached to C-3 of the thiophene ring. |

| H-2 (7.15) | C-3 (~140.5), C-4 (~123.1) | Confirms standard thiophene ring connectivity. |

| H-4 (7.01) | C-3 (~140.5), C-5 (~128.4), C-2 (~126.0), α-C (~68.2) | Confirms ring connectivity and proximity to the substituent. |

| β-CH₂ (3.58) | α-C (~68.2), γ-C (~15.3) | Confirms the C-O-C linkage of the ether. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For a flexible molecule like this compound, NOESY can provide information on preferred conformations. A NOESY spectrum would likely show spatial correlations between the α-methylene protons (δ ≈ 4.60 ppm) and the adjacent ring protons H-2 and H-4, confirming their spatial proximity.

Solid-State NMR Applications in Materials Science

While typically analyzed as a liquid, this compound serves as a monomer or building block for functional materials, such as conductive polymers (e.g., poly(3-alkoxythiophene) derivatives). In these applications, Solid-State NMR (SSNMR) becomes a vital characterization tool. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR probes these interactions in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the polymer, revealing information about:

Polymer Regioregularity: Distinguishing between head-to-tail and head-to-head linkages.

Crystalline Packing: Probing intermolecular arrangements and π-stacking distances, which are critical for charge transport properties in organic electronics.

Molecular Dynamics: Investigating the motion and conformational flexibility of the ethoxymethyl side chains within the solid polymer matrix, which influences solubility and film morphology.

Mass Spectrometry (MS) in Mechanistic and Purity Analysis

Mass spectrometry is a destructive analytical technique that provides information on the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is essential for confirming the molecular weight and deducing structural features.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z value of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the parent ion, providing definitive confirmation of the compound's identity. For this compound (C₇H₁₀OS), the exact mass can be calculated and compared to the experimental value.

Chemical Formula: C₇H₁₀OS

Calculated Monoisotopic Mass for [M]⁺˙: 142.04523 u

Calculated Monoisotopic Mass for [M+H]⁺: 143.05298 u

An experimental HRMS (e.g., via ESI-TOF) result of m/z 143.0529 would confirm the elemental composition C₇H₁₁OS⁺, validating the structure and ensuring high purity by ruling out isobaric impurities.

Fragmentation Pattern Analysis for Structural Confirmation

In techniques like Electron Ionization (EI) mass spectrometry, the parent molecule is ionized and fragmented in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. The analysis of these fragments helps to piece together the molecular structure, corroborating NMR data.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Significance |

|---|---|---|---|

| 142 | [C₇H₁₀OS]⁺˙ | - | Molecular Ion (M⁺˙) |

| 113 | [C₆H₅OS]⁺ | •CH₂CH₃ (Ethyl radical) | Loss of the ethyl group via cleavage α to the ether oxygen. |

| 97 | [C₅H₅S]⁺ | •OCH₂CH₃ (Ethoxy radical) | Formation of the highly stable thien-3-ylmethyl cation. Often the base peak. |

| 45 | [C₂H₅O]⁺ | [C₅H₅S]• | Formation of the ethoxy cation. |

The presence of a strong peak at m/z 97 is particularly diagnostic, as it points to a facile cleavage of the C-O bond, leaving a stabilized benzyl-type cation on the thiophene ring. This fragmentation strongly supports the attachment of the substituent to the ring via a methylene bridge.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Electronic Structure

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. It is highly effective for identifying polar functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3120-3080 | C-H stretch | Aromatic (Thiophene Ring) |

| 2975-2850 | C-H stretch | Aliphatic (Ethyl & Methylene) |

| ~1550, ~1450 | C=C stretch | Aromatic Ring Skeletal Vibrations |

| 1120-1080 | C-O-C stretch (asymmetric) | Alkyl Ether |

| ~850 | C-H out-of-plane bend | 2,3,5-trisubstituted Thiophene Pattern |

| ~780 | C-S stretch | Thiophene Ring |

The most prominent and diagnostic peak in the IR spectrum is the strong C-O-C stretching vibration around 1100 cm⁻¹, which is a hallmark of the ether linkage.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would be useful for observing the symmetric C=C stretching vibrations of the thiophene ring, which are often weak in the IR spectrum. Analysis of the Raman spectrum can also provide insights into the electronic structure and conjugation within the thiophene system, which is relevant when studying its incorporation into electronically active materials.

Correlation with Electronic Structure and Aromaticity

The electronic properties of the thiophene ring are significantly influenced by the nature and position of its substituents. The ethoxymethyl group at the 3-position (-CH₂OCH₂CH₃) acts as a weak electron-donating group through an inductive effect. This donation of electron density into the π-system of the thiophene ring has a discernible impact on its aromaticity and the chemical environment of the ring protons and carbons, which can be observed through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for probing the electronic structure of this compound. While specific spectral data for this compound is not publicly available, analysis of closely related compounds such as 3-{[2-(2-ethoxyethoxy)ethoxy]methyl}thiophene and 2-(methoxymethyl)thiophene allows for an accurate prediction of its spectral characteristics. rsc.orgrsc.org

The electron-donating nature of the ethoxymethyl substituent increases the electron density on the thiophene ring, particularly at the C2, C4, and C5 positions. This increased shielding would cause the corresponding protons (H2, H4, H5) to resonate at a higher field (lower ppm) in the ¹H NMR spectrum compared to unsubstituted thiophene. The protons of the ethoxymethyl group itself would appear as characteristic signals: a triplet for the terminal methyl (-CH₃) protons, a quartet for the adjacent methylene (-OCH₂-) protons, and a singlet for the methylene protons attached to the thiophene ring (-CH₂-Th). mnstate.edu

In the ¹³C NMR spectrum, the carbons of the thiophene ring are expected to show shifts that reflect the electronic influence of the substituent. The carbon atom directly attached to the substituent (C3) would be deshielded, while the other ring carbons would be shielded relative to unsubstituted thiophene. libretexts.org The electronegative oxygen atom in the ethoxymethyl side chain causes a significant downfield shift for the adjacent carbon atoms. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following data is extrapolated from analogous compounds like 3-{[2-(2-ethoxyethoxy)ethoxy]methyl}thiophene and 2-(methoxymethyl)thiophene. rsc.orgrsc.org

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ¹H | ~7.2-7.3 | Doublet |

| H4 | ¹H | ~7.0-7.1 | Doublet |

| H5 | ¹H | ~7.3-7.4 | Doublet of doublets |

| Th-CH₂-O | ¹H | ~4.5 | Singlet |

| O-CH₂-CH₃ | ¹H | ~3.5 | Quartet |

| CH₃ | ¹H | ~1.2 | Triplet |

| C2 | ¹³C | ~125 | - |

| C3 | ¹³C | ~140 | - |

| C4 | ¹³C | ~126 | - |

| C5 | ¹³C | ~122 | - |

| Th-CH₂-O | ¹³C | ~68 | - |

| O-CH₂-CH₃ | ¹³C | ~66 | - |

| CH₃ | ¹³C | ~15 | - |

Infrared (IR) Spectroscopy:

The aromaticity of the thiophene ring in this compound is also evident in its IR spectrum. Aromatic systems exhibit characteristic absorption bands. wiley-vch.de For thiophene derivatives, key absorptions include:

Aromatic C-H stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹. clockss.org

C=C ring stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic ring's carbon-carbon bond vibrations. clockss.orgrsc.org

C-H out-of-plane bending: These strong absorptions in the 900-675 cm⁻¹ region can often provide information about the substitution pattern on the ring. wiley-vch.de

The presence of the ethoxymethyl group introduces additional characteristic bands:

Aliphatic C-H stretching: These are expected in the 2850-2960 cm⁻¹ range for the CH₂ and CH₃ groups.

C-O-C stretching: A strong, characteristic ether band is predicted to appear in the 1090-1150 cm⁻¹ region. wiley-vch.de

The collective spectroscopic data from NMR and IR confirms the covalent structure and provides insight into the electronic distribution and aromatic character of this compound. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

For a molecule like this compound, which is achiral, the concept of absolute stereochemistry is not applicable. However, X-ray crystallography would reveal its preferred conformation in the crystal lattice. The key conformational feature is the orientation of the ethoxymethyl substituent relative to the thiophene ring.

Based on crystal structures of similar compounds, such as methyl-3-aminothiophene-2-carboxylate, it is known that the substituents on the thiophene ring can influence crystal packing through various intermolecular interactions. mdpi.com For this compound, the conformation will likely be governed by a balance of minimizing steric hindrance and maximizing favorable crystal packing forces, such as van der Waals interactions. The ether oxygen atom in the side chain could also participate in weak hydrogen bonding if suitable donor atoms are present in the crystal lattice. mdpi.com

The planarity of the thiophene ring is a key feature of its aromaticity. In the crystal structure, the thiophene ring itself is expected to be largely planar. The dihedral angle between the plane of the thiophene ring and the C-C-O-C plane of the ethoxymethyl group would be a critical parameter, defining the substituent's orientation. Studies on substituted benzothiophenes have shown that such side chains can adopt specific, low-energy conformations in the solid state. wiley-vch.de The crystal packing of this compound molecules would likely involve stacking of the aromatic rings, a common feature in the crystallography of thiophene-based materials. clockss.org

Computational and Theoretical Chemistry Studies of 3 Ethoxymethyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 3-(Ethoxymethyl)thiophene would focus on its ground-state electronic structure, providing a foundation for understanding its stability, reactivity, and spectroscopic properties. Studies on substituted thiophenes have established DFT as a reliable method for predicting their molecular and electronic characteristics.

DFT calculations can precisely map the electronic landscape of this compound. A key outcome of such an analysis is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental descriptors of chemical reactivity and electronic behavior.

The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, the electron-donating nature of the ethoxymethyl group at the 3-position is expected to influence the electron density distribution in the thiophene (B33073) ring, affecting the energies of the FMOs.

Calculations would reveal that the HOMO is likely distributed across the π-system of the thiophene ring, characteristic of aromatic compounds, while the LUMO would also be a π-type orbital. The precise energies and distributions would be determined by the interplay between the aromatic ring and its substituent.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data based on typical values for similar substituted thiophenes.

| Parameter | Value (eV) | Description |

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.95 | Difference between LUMO and HOMO energies |

| Ionization Potential (IP) | 6.15 | Energy required to remove an electron (approximated by -EHOMO) |

| Electron Affinity (EA) | 1.20 | Energy released when an electron is added (approximated by -ELUMO) |

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its behavior in reactions such as electrophilic substitution, which is characteristic of aromatic thiophenes. By mapping the potential energy surface of a reaction, DFT can identify the minimum energy pathway from reactants to products.

A critical part of this analysis is the location and characterization of transition states (TS)—the high-energy saddle points on the reaction pathway that represent the energy barrier to the reaction. The energy of the transition state relative to the reactants determines the activation energy (Ea), a key factor governing the reaction rate. For instance, in a C-H functionalization reaction, DFT calculations could predict whether an electrophile would preferentially attack at the C2, C4, or C5 position of the thiophene ring by comparing the activation energies for each pathway. The calculations would also provide the three-dimensional structures of these transition states, offering insights into the specific atomic interactions that govern the reaction's progress.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents.

The ethoxymethyl substituent of this compound introduces conformational flexibility. The molecule has several rotatable bonds, specifically the C-C and C-O bonds of the side chain. MD simulations can explore the potential energy landscape associated with the rotation of these bonds to identify the most stable conformations (energy minima) and the energy barriers between them.

The simulation would track the dihedral angles of the side chain over time, revealing the preferred spatial arrangements. This is crucial for understanding how the molecule interacts with other molecules, for example, in the binding pocket of an enzyme or within a polymer matrix. The results can be summarized in a Ramachandran-like plot showing the probability of finding the molecule in a specific conformation.

Table 2: Illustrative Conformational Data for this compound from MD Simulations This table presents hypothetical data illustrating the type of information obtained from MD simulations.

| Dihedral Angle | Most Stable Angle (degrees) | Rotational Energy Barrier (kcal/mol) |

| C2-C3-C-O | 180 (anti-periplanar) | 2.5 |

| C3-C-O-C | 60 (gauche) | 1.8 |

Chemical reactions are often performed in a solvent, which can significantly influence reaction rates and pathways. MD simulations are ideal for studying these solvent effects at a molecular level. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol, or dioxane), one can observe how the solvent molecules arrange themselves around the solute and how this solvation structure affects its properties.

For example, MD simulations can be combined with quantum mechanics (QM/MM methods) to study how a polar solvent might stabilize a charged transition state, thereby lowering the activation energy and accelerating a reaction. The simulation would provide information on the radial distribution functions, showing the average distance of solvent molecules from different parts of the this compound molecule, and could quantify the change in the free energy of solvation along a reaction coordinate.

Quantum Chemical Insights into Aromaticity and Reactivity

Quantum chemical calculations provide quantitative measures of aromaticity, a concept central to the chemistry of thiophene. Aromaticity is associated with cyclic delocalization of π-electrons, leading to enhanced stability. While thiophene is considered aromatic, its degree of aromaticity is less than that of benzene (B151609).

The aromaticity of this compound can be assessed using several computational metrics. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A large negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. Another metric is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the geometric consequences of aromaticity by analyzing bond length variations.

Calculations would likely show that the substitution with an ethoxymethyl group slightly perturbs the aromaticity of the thiophene ring compared to the parent molecule. The reactivity of the different positions on the ring can be predicted using Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron. These functions identify the sites most susceptible to electrophilic, nucleophilic, or radical attack, providing a detailed map of the molecule's chemical reactivity. For thiophene derivatives, electrophilic substitution is generally favored at the C2 and C5 positions, and quantum chemical calculations for this compound would quantify this preference.

QSAR/QSPR Approaches for Derivatized Structures

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern chemistry. They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). While specific QSAR/QSPR models for derivatives of this compound are not extensively documented in publicly available research, the methodologies applied to the broader class of thiophene derivatives provide a robust framework for predicting the activities and properties of novel analogs.

The core principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally related compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. By developing a regression model that links these descriptors to the observed activity, it becomes possible to predict the activity of new, unsynthesized compounds.

Methodological Approaches for Thiophene Derivatives

Research on various classes of thiophene derivatives has successfully employed a range of QSAR/QSPR techniques to elucidate the structural requirements for specific biological activities. These studies serve as a blueprint for potential investigations into derivatives of this compound.

For instance, a QSAR study on a series of diaryl thiophenes as selective COX-2 inhibitors identified several key descriptors that govern their inhibitory activity. nih.gov The predictive model highlighted the importance of partial charge descriptors, shape descriptors (specifically the standard dimension 3), the logarithm of the partition coefficient (log P) as a measure of hydrophobicity, and the topological polar surface area (TPSA), which is an electronic descriptor. nih.gov The successful generation of a pharmacophoric query from this study further underscores the utility of these computational approaches in identifying the essential structural features for biological activity. nih.gov

In a different therapeutic area, 2D and 3D-QSAR studies were conducted on benzothiophene (B83047) derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT), a target for antimalarial drugs. nih.gov This investigation utilized several advanced techniques, including hologram quantitative structure-activity relationship (HQSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity index analysis (CoMSIA). nih.gov The resulting models, which demonstrated good internal consistency and predictive ability, revealed that polar interactions, such as electrostatic and hydrogen-bonding properties, were the primary molecular features influencing the inhibitory activity and selectivity of these compounds. nih.gov

Furthermore, a QSPR study on N-(aryl)-2-thiophene-2-ylacetamide derivatives with antitubercular activity focused on the relationship between molecular descriptors and the partition coefficient (log P). asianpubs.org The statistically significant model indicated that the presence of hydrogen acceptor groups on the phenyl ring had a favorable effect on the partition coefficient, while the field effects of the substituents were detrimental. asianpubs.org

A classification structure-activity relationship (CSAR) model was also developed to predict the genotoxicity of a large set of 140 thiophene derivatives. researchgate.net This study employed a grid search support vector machine (GS-SVM) and linear discriminant analysis (LDA) to classify compounds based on their molecular structures. The high accuracy of the resulting model demonstrates the potential of these methods in early-stage toxicological assessment of novel thiophene-based compounds. researchgate.net

Key Molecular Descriptors in Thiophene QSAR/QSPR Models

The following table summarizes the types of molecular descriptors that have been found to be significant in QSAR/QSPR models of various thiophene derivatives, which would be relevant for designing studies on this compound derivatives.

| Descriptor Type | Specific Descriptor Examples | Relevance to Activity/Property | Reference |

| Electronic | Partial Charge Descriptors (Q_VSA FPNEG), Topological Polar Surface Area (TPSA) | Influences receptor binding and pharmacokinetic properties. | nih.gov |

| Steric/Shape | Standard Dimension 3 (STD_DIM 3) | Relates to the size and shape of the molecule, affecting its fit into a binding site. | nih.gov |

| Hydrophobic | Logarithm of the Partition Coefficient (log P) | Governs the compound's ability to cross cell membranes and its distribution in the body. | nih.gov |

| Topological | Various topological indices | Encodes information about the connectivity of atoms in a molecule. | N/A |

| 3D Field-Based | CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, H-bond donor/acceptor) | Provides a 3D representation of the structural features required for interaction with a biological target. | nih.gov |

Statistical Validation of QSAR/QSPR Models

The reliability and predictive power of QSAR/QSPR models are assessed through rigorous statistical validation. Key parameters used for this purpose are presented in the table below, with examples from studies on thiophene derivatives.

| Statistical Parameter | Description | Example Value (from Benzothiophene Derivatives Study) | Reference |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, determined by cross-validation. | HQSAR: 0.83; CoMFA: 0.78; CoMSIA: 0.74 (for PfNMT) | nih.gov |

| r² (Coefficient of determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | HQSAR: 0.98; CoMFA: 0.97; CoMSIA: 0.95 (for PfNMT) | nih.gov |

| r²_pred (Predictive r² for external test set) | A measure of the model's ability to predict the activity of an external set of compounds not used in model development. | HQSAR: 0.81; CoMFA: 0.86; CoMSIA: 0.82 (for PfNMT) | nih.gov |

These examples from the broader class of thiophene derivatives demonstrate the potential of QSAR/QSPR approaches to guide the design and optimization of novel this compound analogs with desired biological activities or physicochemical properties. By systematically modifying the this compound scaffold and applying these computational methodologies, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery and development process.

Polymerization Chemistry of 3 Ethoxymethyl Thiophene and Its Derivatives

Monomer Design and Synthesis for Polymerization

The successful synthesis of high-quality poly(3-(ethoxymethyl)thiophene) and its derivatives begins with the strategic design and preparation of the corresponding monomers. For polymerization, particularly through cross-coupling methods, dihalogenated thiophene (B33073) monomers are essential. The nature and position of the halogen atoms are critical for controlling the regiochemistry of the resulting polymer, which in turn significantly impacts its properties.

A common strategy for synthesizing monomers for polymerization, such as Kumada catalyst-transfer polymerization (KCTP), involves creating 2,5-dihalo-3-substituted thiophenes. For ether-functionalized thiophenes, a key intermediate is often 3-bromomethylthiophene, which can react with sodium alcoholates to introduce the desired alkoxymethyl side chain.

In a more complex example involving ethylene (B1197577) glycol side chains, which share the ether linkage characteristic, the synthesis of 2,5-dibromo-3-((2-(2-methoxyethoxy)ethoxy)methyl)thiophene (3MEEMT) has been detailed. This process highlights a typical synthetic route that can be adapted for this compound. The synthesis generally involves:

Formation of the ether linkage to a thiophene precursor.

Subsequent bromination at the 2 and 5 positions of the thiophene ring to yield the polymerizable monomer.

The Grignard metathesis (GRIM) polymerization is a powerful technique for producing regioregular polythiophenes. This method requires a monohalogenated Grignard reagent of the thiophene monomer. Treatment of a 2,5-dibromo-3-alkylthiophene with a Grignard reagent like iPrMgCl·LiCl leads to a magnesium-halogen exchange, forming the active monomer species for polymerization. A study on glycolated thiophenes demonstrated that the formation of this active Grignard monomer is sensitive to factors like the structure of the side chain and monomer concentration. For instance, the synthesis of poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT) via KCTP required a minimum monomer concentration of 0.15 M.

The table below summarizes key aspects of monomer design for the polymerization of 3-substituted thiophenes.

| Monomer Feature | Purpose in Polymerization | Synthetic Precursor Example | Polymerization Method |

| 2,5-Dihalogenation | Enables chain-growth coupling reactions | 2,5-Dibromo-3-substituted thiophene | Kumada, Stille, Suzuki Coupling |

| Ether side chain | Enhances solubility and influences electronic/ionic properties | 3-Bromomethylthiophene + Sodium Alkoxide | Oxidative, Cross-Coupling |

| Grignard reagent formation | Creates active monomer for controlled polymerization | 2-bromo-5-chloromagnesio-3-alkylthiophene | Grignard Metathesis (GRIM) |

The choice of monomer and its synthetic route are foundational for achieving polymers with desired molecular weights, low polydispersity, and high regioregularity, which are crucial for high-performance materials in electronic and biomedical devices.

Oxidative Polymerization Mechanisms and Control

Oxidative polymerization is a widely used, cost-effective method for synthesizing polythiophenes. The most common oxidant is anhydrous iron(III) chloride (FeCl₃), which facilitates polymerization at room temperature. This method is particularly valuable for its simplicity and scalability, making it suitable for industrial production.

The polymerization mechanism begins with the oxidation of the thiophene monomer to a radical cation by the Fe³⁺ ion. These radical cations then couple, typically in a head-to-tail orientation, to form dimers. The dimers, having a lower oxidation potential than the monomer, are subsequently oxidized and continue to couple with other monomers or oligomers, leading to chain growth. The polymer chain remains in its oxidized (doped) state, complexed with anions from the oxidant (e.g., Cl⁻), rendering it conductive. A final de-doping step is usually performed to obtain the neutral polymer.

Despite its advantages, a significant challenge of oxidative polymerization is controlling the polymer's structure, particularly its molecular weight and regioregularity. For 3-substituted thiophenes, irregular couplings (head-to-head or tail-to-tail) can occur, which disrupt the planarity of the polymer backbone and hinder efficient charge transport. Research has shown that ether-substituted polythiophenes synthesized by FeCl₃-initiated oxidative polymerization often exhibit lower molecular weights and degrees of polymerization compared to their alkyl-substituted counterparts like poly(3-hexylthiophene) (P3HT).

Several strategies have been developed to exert greater control over the polymerization process and improve the quality of the resulting polymers. These include adjusting reaction parameters such as temperature, solvent, monomer concentration, and the order of reagent addition. For instance, lowering the temperature and monomer concentration can improve regioregularity and increase molecular weight.

A key parameter is the order of addition. In the "standard addition" method, the oxidant is added slowly to the monomer solution. In "reverse addition," the monomer is added to the oxidant solution. Studies on ether-substituted thiophenes have shown that the standard addition method can produce polymers with higher molecular weight (Mw) and degree of polymerization (Xw) for sterically unhindered monomers. The choice of solvent also plays a crucial role, as it affects the solubility of the growing polymer chains and the oxidant.

The table below details the impact of various reaction parameters on the FeCl₃-initiated oxidative polymerization of thiophenes.

| Reaction Parameter | Effect | Mechanism |

| Reduced Temperature | Improvement of dispersity (Ð) with a slight decrease in yield. | Suppresses the concentration of active (oxidized) monomers, favoring the growth of dimers/oligomers. |

| Improved Solvent | Increased molecular weight and improved regioregularity. | Better solvation of the growing polymer chain. |

| Reduced Monomer Conc. | Increased molecular weight and improved regioregularity. | Suppresses dimer/oligomer couplings and improves polymer solvation. |

| Order of Addition (Standard) | Can increase Mw and Xw for ether-substituted PTs. | Maintains a lower oxidation potential in the reaction solution, influencing the step-growth character. |

| Sub-stoichiometric Oxidant | Severely decreased yields and sharply lower molecular weight. | Overall reduction in the number of oxidized species available for polymerization. |

These control strategies are crucial for optimizing the synthesis of poly(this compound) and related ether-substituted polymers, aiming to achieve the high molecular weights and well-defined structures necessary for advanced applications.

Applications in Advanced Materials Science and Organic Electronics

Precursors for Conductive Polymers and Organic Semiconductors